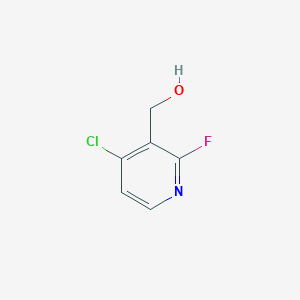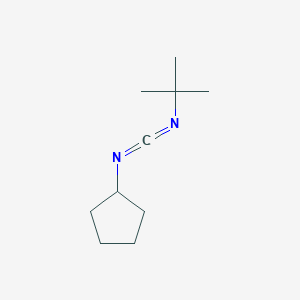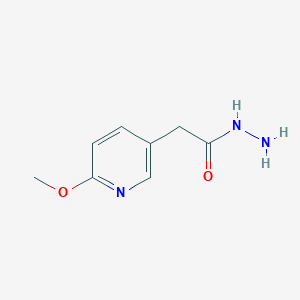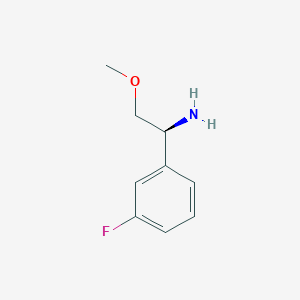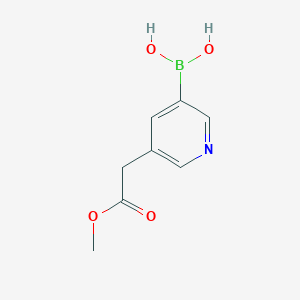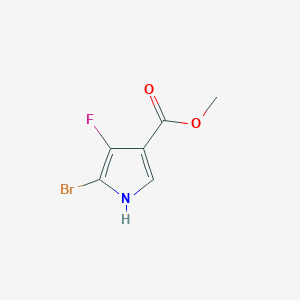
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with bromine, fluorine, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.
Formation of Pyrrole Ring: The pyrrole ring is formed through a cyclization reaction. This can be achieved by reacting 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Bromination: The resulting pyrrole intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Substitution Reactions: Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using oxidizing agents like potassium permanganate, while reduction can be achieved using reducing agents such as lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of oxidized pyrrole compounds.
Reduction: Formation of reduced pyrrole derivatives.
Hydrolysis: Formation of 5-bromo-4-fluoro-1H-pyrrole-3-carboxylic acid.
科学研究应用
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism by which Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by interacting with specific binding sites, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
Methyl 5-bromo-1H-pyrrole-3-carboxylate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Methyl 4-fluoro-1H-pyrrole-3-carboxylate: Lacks the bromine substituent, potentially altering its chemical properties and applications.
Methyl 5-bromo-4-chloro-1H-pyrrole-3-carboxylate: Substitutes chlorine for fluorine, which can influence its chemical behavior and interactions.
Uniqueness
Methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate is unique due to the presence of both bromine and fluorine substituents on the pyrrole ring. This combination of substituents can significantly influence its chemical reactivity, making it a valuable compound for various synthetic and research applications.
属性
分子式 |
C6H5BrFNO2 |
|---|---|
分子量 |
222.01 g/mol |
IUPAC 名称 |
methyl 5-bromo-4-fluoro-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C6H5BrFNO2/c1-11-6(10)3-2-9-5(7)4(3)8/h2,9H,1H3 |
InChI 键 |
AFKBATROQAXGPC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CNC(=C1F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


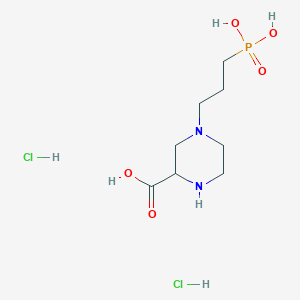
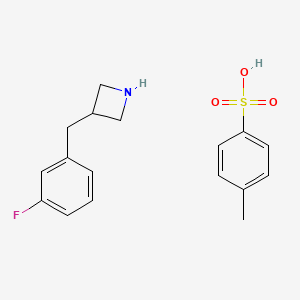
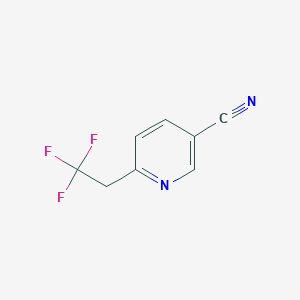

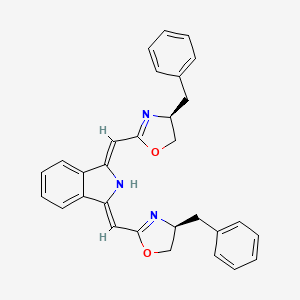


![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)

